Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-7-5-10(6-8-11)9-20-14-12(16)3-2-4-13(14)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFTZZVGLUCYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate typically involves the esterification of 4-[(2,6-dichlorophenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-[(2,6-dichlorophenoxy)methyl]benzoic acid.
Reduction: 4-[(2,6-dichlorophenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Differences
The compound’s structural uniqueness lies in the 2,6-dichlorophenoxy substituent. Comparisons with analogous aryl benzoates reveal distinct conformational and packing behaviors:
| Compound | Dihedral Angle (°) | Key Substituents | Crystal Packing |
|---|---|---|---|
| Phenyl benzoate (PBA) | 55.7 | None (parent structure) | Planar layers |
| 2,6-Dichlorophenyl benzoate (26DCPBA) | 75.75 | Cl at 2,6 positions | Orthogonal stacking |
| 2,4-Dichlorophenyl 4-methylbenzoate (24DCP4MeBA) | 48.13 | Cl at 2,4; methyl at para | Disordered arrangement |
| Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate | 77.97 | Cl at 2,6; methyl ester linker | Zigzag chains in bc plane |
The larger dihedral angle in this compound compared to PBA and 24DCP4MeBA indicates greater torsional strain due to steric clashes between the dichlorophenyl group and the benzoate ester . This steric hindrance also reduces molecular symmetry, influencing its crystallinity and solubility.
Functional and Application-Based Differences
- Biological Activity: While this compound shares structural motifs with herbicidal compounds like diclofop-methyl (a 2,4-dichlorophenoxypropanoate ester), its lack of a propanoate linker may reduce herbicidal potency but enhance stability in environmental matrices .
- Thermal Properties: The compound’s melting point (unreported in evidence) is expected to exceed that of non-halogenated analogs (e.g., methyl 4-(benzyloxy)benzoate) due to stronger intermolecular halogen bonding .
Spectroscopic and Analytical Data
- ¹H NMR: The methyl ester proton resonates as a singlet near δ 3.9 ppm, while the dichlorophenyl group causes splitting of aromatic protons into distinct multiplets (δ 6.8–7.5 ppm), contrasting with simpler benzoates like methyl 3-aminobenzoate (δ 3.8–7.5 ppm) .
- IR Spectroscopy: Strong C=O stretching (∼1720 cm⁻¹) and C–Cl vibrations (∼550 cm⁻¹) are diagnostic markers .
Research Findings and Implications
For example, its structural analogs (e.g., 2,6-DH-MNC) exhibit bioactivity in catalytic hydrogenation reactions , suggesting that this compound could serve as a scaffold for designing enzyme inhibitors or antimicrobial agents. However, its environmental persistence due to chlorine substituents warrants further ecotoxicological evaluation.
Biological Activity
Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate is a compound of significant interest due to its unique chemical structure and associated biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a methyl ester group attached to a benzoate moiety, with a dichlorophenoxy group that enhances its biological properties. The structural formula can be represented as:
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties against various bacterial strains.
- Insecticidal Properties : It has been evaluated for its effectiveness as an insecticide, particularly in agricultural applications.
- Anticancer Potential : Preliminary studies suggest potential anticancer effects, particularly through the inhibition of cell proliferation in certain cancer cell lines.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
- Disruption of Cellular Processes : It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
- Membrane Disruption : The compound's lipophilicity allows it to integrate into cellular membranes, potentially altering their integrity and function.
Antimicrobial Studies
A study published in PMC demonstrated that this compound exhibited significant antibacterial activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, highlighting its potential as an antimicrobial agent .
Insecticidal Efficacy
Research has shown that this compound acts as an effective insecticide against common agricultural pests. Field trials revealed a significant reduction in pest populations when treated with formulations containing this compound .
Anticancer Activity
In vitro studies have indicated that the compound induces apoptosis in human cancer cell lines. For example, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in breast cancer cell lines . The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Data Table: Biological Activities Summary
Q & A
Basic: How can researchers optimize the synthesis yield of Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:
- Stepwise substitution : Use a multi-step procedure, as demonstrated in triazine-based syntheses (e.g., sequential substitution of 2,4,6-trichlorotriazine with phenol derivatives at controlled temperatures and reaction times) .
- Catalyst and solvent selection : Employ DIPEA (diisopropylethylamine) as a base in polar aprotic solvents like CH₃CN to enhance nucleophilic substitution efficiency .
- Purification : Utilize column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) to isolate pure products, as mixed fractions may require re-chromatography for higher purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
